molecular formula C7H10O3 B8553897 2-Oxopropyl methacrylate

2-Oxopropyl methacrylate

Cat. No.: B8553897
M. Wt: 142.15 g/mol
InChI Key: UMNGRRUQHFCWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxopropyl methacrylate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-oxopropyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H10O3/c1-5(2)7(9)10-4-6(3)8/h1,4H2,2-3H3

InChI Key

UMNGRRUQHFCWGR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2 L four-necked flask subjected to replacement with nitrogen, 50 g of 1-hydroxy-2-propanone was put, and dissolved in 700 g of tetrahydrofuran, and a stirrer, a thermometer and a Dimroth cooling tube were connected thereto. After the resulting solution was stirred and cooled to about 5° C., 76.8 g of triethylamine and 25 mg of hydroquinone were added thereto. While the resulting mixture was cooled to about 5° C. under stirring, 71.9 g of methacryloyl chloride (made by Wako Pure Chemical Industries Ltd., purity: 97.0% or more) was slowly added dropwise thereto, and stirring was further continued for 3 hours to carry out an esterification reaction. While the reaction mixture was held at about 5° C., the mixture was acid-washed with 2N-hydrochloric acid, and an extraction operation was performed twice using 300 mL of ethyl acetate to obtain an organic layer. The organic layer was washed with a 10% sodium hydrogen carbonate aqueous solution and saturated brine, dried over anhydrous magnesium sulfate, and separated by filtration to obtain a reaction crude liquid. The solvent was distilled off from the reaction crude liquid using an evaporator to obtain 85.5 g of crude 2-oxopropyl methacrylate. A yield of 2-oxopropyl methacrylate determined from a proton ratio by NMR was 67.1 g (yield: 69.9% based on 1-hydroxy-2-propanone).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
76.8 g
Type
reactant
Reaction Step Two
Quantity
25 mg
Type
catalyst
Reaction Step Two
Quantity
71.9 g
Type
reactant
Reaction Step Three
Quantity
700 g
Type
solvent
Reaction Step Four

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